4-methyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide
Description
This compound is a benzamide derivative featuring a complex tricyclic scaffold with two sulfur (3,10-dithia) and two nitrogen (5,12-diaza) atoms. The tricyclic core, [7.3.0.0²,⁶]dodeca-pentaene, is substituted with a methyl group at position 11 and a benzamide moiety at position 2. Such polyheterocyclic systems are of interest due to their structural rigidity, which often correlates with enhanced binding affinity in pharmacological targets . While direct studies on this compound are sparse, analogous tricyclic benzamides have been explored for their bioactivity, particularly in cancer and neurological disorders .
Properties
IUPAC Name |
4-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS2/c1-9-3-5-11(6-4-9)16(21)20-17-19-12-7-8-13-14(15(12)23-17)18-10(2)22-13/h3-8H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGAXMZNUZGVKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide can be achieved through various synthetic pathways. Common methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods involve specific reaction conditions such as temperature control, use of catalysts, and solvent selection to optimize yield and purity.
Chemical Reactions Analysis
4-Methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an antimicrobial, antifungal, and antitumor agent . In medicine, it is being explored for its potential use in the treatment of various diseases, including tuberculosis . Additionally, it has applications in the industry as a precursor for the synthesis of dyes, biocides, and chemical reaction accelerators .
Mechanism of Action
The mechanism of action of 4-methyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, it targets bacterial enzymes and disrupts their normal function . In its antitumor activity, it interferes with cell division and induces apoptosis in cancer cells . The exact molecular pathways involved vary depending on the specific application and target organism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dithia-Diaza Scaffolds
The compound shares structural motifs with several tricyclic systems:
Key Observations :
- Heteroatom Positioning : The 3,10-dithia-5,12-diaza configuration in the target compound distinguishes it from analogues like the 3,7-dithia-5-aza system in , which shows altered electronic properties impacting receptor binding .
Functionalized Benzamide Derivatives
Benzamide derivatives with heterocyclic appendages are widely studied:
Key Observations :
- Pharmacophore Diversity: Unlike the rigid tricyclic core of the target compound, these analogues employ flexible linkers (e.g., phenethoxy in I-6473) or planar heterocycles (e.g., thiazolidinone in ), leading to divergent target selectivity .
- Target Engagement : The tricyclic system in the target compound likely imposes steric constraints that favor allosteric modulation, whereas linear benzamides (e.g., ) often act as orthosteric ligands .
Spectroscopic and Computational Comparisons
Spectral Data
- NMR Trends : The target compound’s ¹H-NMR would exhibit deshielded aromatic protons (δ 7.5–8.2 ppm) due to electron-withdrawing effects of the tricyclic core, similar to 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo derivatives .
- Crystallography : SHELX-refined structures (e.g., ) suggest that the tricyclic framework adopts a boat-like conformation, which may influence solubility and crystal packing .
Bioactivity Clustering
Hierarchical clustering of NCI-60 data () indicates that tricyclic benzamides cluster with topoisomerase inhibitors, whereas linear analogues (e.g., ) align with microtubule disruptors. This highlights the scaffold-dependent mechanism of action .
Biological Activity
The compound 4-methyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide is a complex organic molecule that has garnered interest due to its potential biological activities. This compound features a unique tricyclic structure with both sulfur and nitrogen atoms that may interact with various biological targets.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Preparation of the Tricyclic Core : This involves creating the foundational structure necessary for further functionalization.
- Introduction of Dithia and Diaza Functionalities : These modifications are critical for enhancing the biological activity of the compound.
- Attachment of the Benzamide Group : The final step involves linking the benzamide moiety to the tricyclic structure.
Specific reaction conditions such as temperature, solvent choice, and catalysts are optimized to achieve high yield and purity .
The biological activity of this compound is thought to arise from its interaction with specific molecular targets within biological systems. These interactions may include:
- Binding to enzymes or receptors.
- Modulating protein activity which can lead to various therapeutic effects.
The exact molecular targets remain to be fully elucidated through ongoing research .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to this compound:
- Antibacterial Activity : Preliminary tests indicate that similar compounds exhibit significant antibacterial properties against various strains of bacteria.
- Antifungal Activity : Some derivatives have shown efficacy against fungal infections as well.
These findings suggest that this compound may serve as a lead structure for developing new antimicrobial agents .
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A comparative analysis was conducted using agar diffusion methods to assess the antimicrobial properties against known clinical drugs like ceftriaxone.
- Mechanistic Studies : Research focused on understanding how structural variations influence binding affinity and activity against specific microbial targets.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
